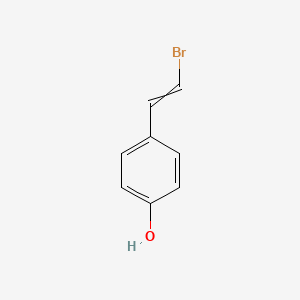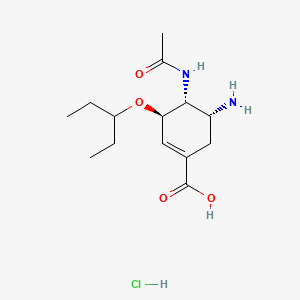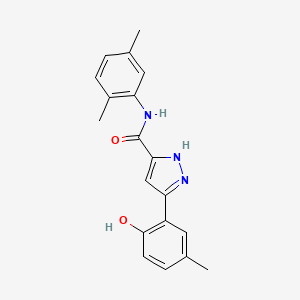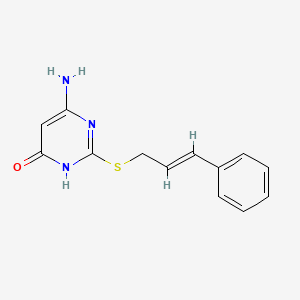
2-(4-Bromo-phenyl)-1,5-dimethyl-1H-imidazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-phenyl)-1,5-dimethyl-1H-imidazole-4-carboxylic acid is an organic compound that features a brominated phenyl group attached to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-phenyl)-1,5-dimethyl-1H-imidazole-4-carboxylic acid typically involves the bromination of a phenyl group followed by the formation of the imidazole ring. One common method involves the treatment of phenylacetic acid with bromine and mercuric oxide to obtain a mixture of 2- and 4-bromo isomers, which are then separated by fractional crystallization . The imidazole ring can be formed through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions followed by cyclization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromo-phenyl)-1,5-dimethyl-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The brominated phenyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to remove the bromine atom or to modify the imidazole ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution can introduce various functional groups like amines or ethers.
Applications De Recherche Scientifique
2-(4-Bromo-phenyl)-1,5-dimethyl-1H-imidazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(4-Bromo-phenyl)-1,5-dimethyl-1H-imidazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The brominated phenyl group and the imidazole ring can participate in binding interactions, influencing the activity of the target molecule. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenylacetic acid: A simpler compound with a brominated phenyl group and a carboxylic acid functional group.
Phenylboronic acid: Another compound with a phenyl group, used in various organic synthesis reactions.
2-(4-Bromomethyl)phenylpropionic acid: A compound with a similar brominated phenyl group but different functional groups.
Propriétés
Formule moléculaire |
C12H11BrN2O2 |
|---|---|
Poids moléculaire |
295.13 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-1,5-dimethylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C12H11BrN2O2/c1-7-10(12(16)17)14-11(15(7)2)8-3-5-9(13)6-4-8/h3-6H,1-2H3,(H,16,17) |
Clé InChI |
QYKAPTYJFHJFOP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(N1C)C2=CC=C(C=C2)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(tert-butyl) 3-(2,2,2-trifluoroethyl) 6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylate](/img/structure/B14093961.png)

![N-[(3S,4R)-3-fluoro-1-methylpiperidin-4-yl]-2-{3-[(4-methanesulfonyl-2-methoxyphenyl)amino]prop-1-yn-1-yl}-1-(2,2,2-trifluoroethyl)indol-4-amine](/img/structure/B14093967.png)


![(4-Hydroxy-2,5-dimethylthieno[2,3-d]pyrimidin-6-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14093981.png)
![4-(3,4-dimethoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14093985.png)
![2-(3,4-dimethylphenyl)-5-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14093989.png)
![4-hydroxy-8-(4-hydroxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14093992.png)


![5-[(3-methoxybenzyl)oxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol](/img/structure/B14094003.png)
![[2-[(8R,9S,10S,11S,13R,14R,16R,17R)-11-acetyloxy-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14094008.png)
